

Spectroscopic and Structural Elucidation of Tanzawaic Acid E: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tanzawaic acid E

Cat. No.: B12366874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Tanzawaic acid E**, a polyketide natural product isolated from the marine-derived fungus *Penicillium steckii*. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Core Spectroscopic Data

The structural determination of **Tanzawaic acid E** was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the molecular formula of **Tanzawaic acid E**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	313.1780	313.1788	C ₁₈ H ₂₆ O ₃ Na

¹H and ¹³C NMR Spectroscopic Data

The ^1H and ^{13}C NMR data were acquired in CD_3OD at 600 MHz and 150 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position	^{13}C (δ)	^1H (δ , multiplicity, J in Hz)
1	170.9	-
2	122.0	5.86 (d, 15.3)
3	145.9	7.28 (dd, 11.2, 15.3)
4	128.5	6.45 (dd, 11.2, 15.2)
5	144.8	6.10 (d, 15.2)
6	79.0	-
7	-	1.39 (m)
8	35.3	1.39 (m)
9	-	0.72 (m)
10	32.9	1.45 (m)
11	-	1.17 (m, ax), 1.54 (m, eq)
12	-	1.59 (m)
13	67.6	3.80 (dd, 2.7, 5.8)
14	127.0	5.69 (d, 6.1)
15	142.9	-
16	18.1	1.62 (s)
17	23.1	0.90 (d, 6.4)
18	23.0	1.09 (d, 6.4)

Note: Some proton and carbon signals for the decalin ring system were reported with overlapping multiplets or were not explicitly assigned in the primary literature. The data

presented is based on the available information from the original structure elucidation and comparative analysis with structurally related Tanzawaic acids.

Experimental Protocols

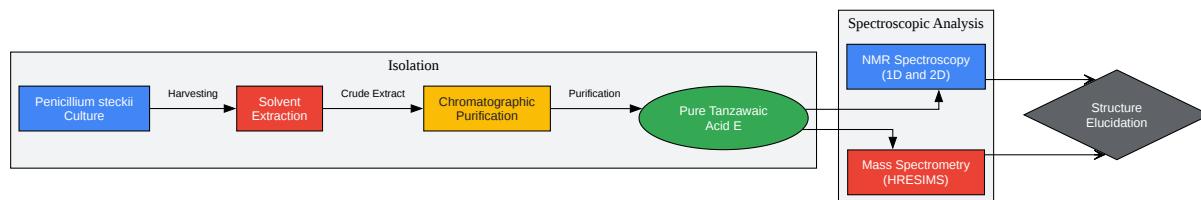
The isolation and characterization of **Tanzawaic acid E** involved a series of chromatographic and spectroscopic techniques.

Isolation of Tanzawaic Acid E

Tanzawaic acid E was first isolated from a marine-derived strain of *Penicillium steckii*. The general procedure involved:

- Fermentation: The fungus was cultivated in a suitable broth medium to encourage the production of secondary metabolites.
- Extraction: The culture broth was extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites from the aqueous medium.
- Chromatographic Purification: The crude extract was subjected to multiple steps of chromatography for purification. This often included:
 - Open Column Chromatography: Initial fractionation of the crude extract using silica gel or other stationary phases.
 - High-Performance Liquid Chromatography (HPLC): Further purification of the fractions using reversed-phase (e.g., C18) columns to yield pure **Tanzawaic acid E**.

Spectroscopic Analysis


The structural elucidation of the purified compound was performed using the following spectroscopic methods:

- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HMBC, HSQC, and NOESY) spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated methanol (CD_3OD).

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Tanzawaic acid E**.

[Click to download full resolution via product page](#)

Workflow for Tanzawaic Acid E Analysis.

This guide provides foundational spectroscopic data and a general experimental framework for **Tanzawaic acid E**. For more in-depth analysis and specific experimental parameters, researchers are encouraged to consult the primary literature, particularly the work by Malmstrøm et al. (2000) in the journal *Phytochemistry*.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Tanzawaic Acid E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12366874#spectroscopic-data-nmr-ms-for-tanzawaic-acid-e>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com